![molecular formula C23H29N5O4S B451404 N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE](/img/structure/B451404.png)
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound with the molecular formula C23H29N5O4S. This compound is known for its unique structure, which includes a morpholine ring, a triazole ring, and an adamantane core.
准备方法
The synthesis of N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the morpholinylsulfonylphenyl intermediate: This step involves the reaction of 4-morpholine sulfonyl chloride with a phenyl derivative under basic conditions.
Introduction of the triazole ring: The intermediate is then reacted with a triazole derivative in the presence of a suitable catalyst.
Attachment of the adamantane core: Finally, the triazole-containing intermediate is coupled with an adamantane carboxylic acid derivative to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research has shown that the compound exhibits potential antiviral, anticancer, and antimicrobial activities, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用机制
The mechanism of action of N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The triazole ring and morpholine sulfonyl group play crucial roles in the compound’s binding affinity and specificity .
相似化合物的比较
N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[3-(4-morpholinylsulfonyl)phenyl]-1-adamantanecarboxamide: Lacks the triazole ring, which may affect its binding affinity and specificity.
N-[3-(4-morpholinylsulfonyl)phenyl]-3-(1H-1,2,3-triazol-1-yl)-1-adamantanecarboxamide: Contains a different triazole isomer, which may influence its chemical reactivity and biological activity.
N-[3-(4-morpholinylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-cyclohexanecarboxamide: Replaces the adamantane core with a cyclohexane ring, potentially altering its structural properties and applications.
属性
分子式 |
C23H29N5O4S |
|---|---|
分子量 |
471.6g/mol |
IUPAC 名称 |
N-(3-morpholin-4-ylsulfonylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29N5O4S/c29-21(26-19-2-1-3-20(9-19)33(30,31)27-4-6-32-7-5-27)22-10-17-8-18(11-22)13-23(12-17,14-22)28-16-24-15-25-28/h1-3,9,15-18H,4-8,10-14H2,(H,26,29) |
InChI 键 |
HWMXDIBETBHRPS-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6 |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B451321.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B451322.png)
![4-methoxy-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B451324.png)
![N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B451325.png)
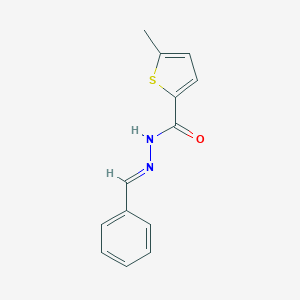
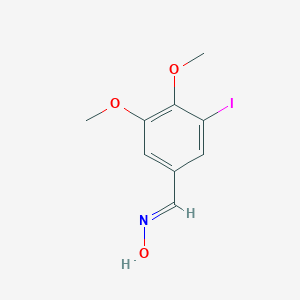
![N-(4-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B451328.png)
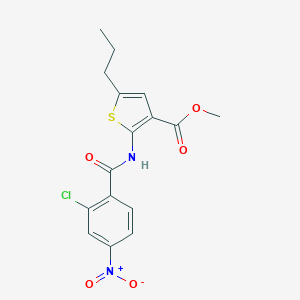
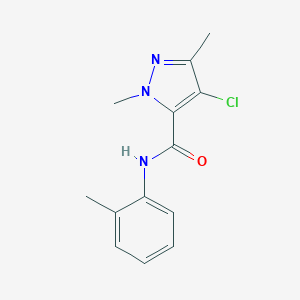
![Methyl 2-[(2-iodobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451336.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dinitrobenzamide](/img/structure/B451340.png)
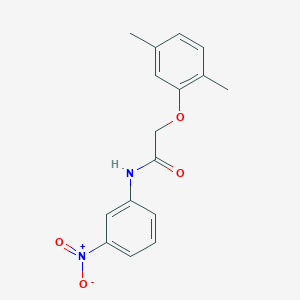
![4-fluoro-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B451345.png)
![Ethyl 4-(4-isopropylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B451346.png)
